5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide

Description

Chemical Structure and Properties

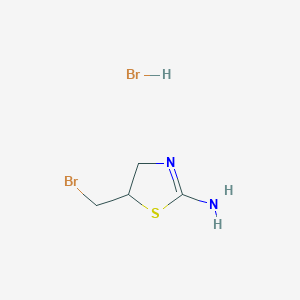

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide is a brominated heterocyclic compound with the molecular formula C₄H₈Br₂N₂S and a molecular weight of 276.00 g/mol. It consists of a dihydrothiazole ring substituted with a bromomethyl group at position 5 and an amine group at position 2, forming a hydrobromide salt via protonation of the amine .

Synthesis and Applications This compound is synthesized via intramolecular bromocyclization, as demonstrated in the preparation of related dihydrothiazoles from ω-bromoacetophenone derivatives . Its bromomethyl group and hydrobromide salt form make it a reactive intermediate in medicinal chemistry, particularly for synthesizing thiazole-based pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZLXHWMASZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=N1)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multistep approach starting from appropriate thiazole precursors, followed by selective bromination at the methyl group adjacent to the thiazole ring, and finally formation of the hydrobromide salt. The key steps can be summarized as:

- Preparation of the 4,5-dihydro-thiazol-2-ylamine core structure.

- Bromination of the methyl substituent to introduce the bromomethyl group.

- Isolation and purification of the hydrobromide salt form.

Detailed Synthetic Route

Reagents and Conditions

- Thiazole precursor : Typically a 4,5-dihydro-thiazol-2-ylamine or related intermediate.

- Brominating agent : N-bromosuccinimide (NBS) is preferred for controlled bromination.

- Solvent : Commonly diethyl ether or dimethylformamide (DMF) depending on the step.

- Temperature : Bromination is conducted at low temperatures (~0 °C) to avoid over-bromination.

- Base : Potassium carbonate may be used post-bromination to neutralize acids and promote product formation.

Representative Synthetic Example

A typical synthesis involves treating the 4,5-dihydro-thiazol-2-ylamine intermediate with NBS in an inert solvent at 0 °C, followed by stirring to ensure complete bromination of the methyl group. The reaction mixture is then worked up, and the hydrobromide salt is isolated by addition of hydrobromic acid or by crystallization from the reaction mixture.

Research Findings and Analysis

- The bromomethyl group introduced via NBS bromination is highly reactive, enabling subsequent substitution or coupling reactions, which is valuable for further derivatization in pharmaceutical synthesis.

- The hydrobromide salt form enhances the compound's stability and solubility, facilitating handling and storage.

- The synthetic route is efficient and reproducible, with the key challenge being control of bromination selectivity to avoid polybromination or decomposition.

- The use of mild brominating agents like NBS at low temperature is critical to achieve high yield and purity.

Data Summary Table

| Parameter | Details |

|---|---|

| CAS Number | 51542-48-4 |

| Molecular Formula | C4H8Br2N2S |

| Molecular Weight | 276.00 g/mol |

| Key Reagents | Thiourea, N-bromosuccinimide (NBS), Potassium carbonate |

| Solvents | Diethyl ether, Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C for bromination; ~80 °C for thiazole ring formation |

| Product Form | Hydrobromide salt |

| Purification | Crystallization or salt formation |

| Typical Yield | Not explicitly reported; generally moderate to high with optimized conditions |

| Stability | Enhanced as hydrobromide salt |

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Biochemical Applications

Proteomics Research

The compound is extensively used in proteomics for studying protein interactions and modifications. Its reactive bromomethyl group allows it to form covalent bonds with thiol groups in cysteine residues, facilitating the labeling and detection of proteins.

- Experimental Procedures: Typically utilized in reaction buffers under controlled pH and temperature conditions, it reacts with target proteins to form stable thioether bonds.

- Results: This application has led to the identification of novel protein-protein interactions and post-translational modifications, enhancing our understanding of cellular functions and disease mechanisms.

Case Study: Protein Interaction Mapping

In a study aimed at mapping interaction networks within cells, researchers applied 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide to identify interactions involving key signaling proteins. The results revealed critical insights into the pathways involved in cancer progression.

Pharmacological Applications

Drug Design

This compound serves as a valuable building block in the synthesis of various pharmacologically active molecules. Its structure is amenable to chemical modifications, making it suitable for developing new therapeutic agents.

- Experimental Procedures: Utilized in multi-step synthesis protocols involving nucleophilic substitution reactions where it acts as an electrophile.

- Results: Derivatives of this compound have demonstrated a range of biological activities, including enzyme inhibition and receptor binding. For instance, certain derivatives have been linked to anti-cancer properties by inhibiting specific kinases involved in tumor growth .

Case Study: Development of Anticancer Agents

In research focused on developing inhibitors for specific cancer-related enzymes, derivatives of this compound were synthesized. These compounds showed promising results in reducing tumor cell proliferation in vitro.

Organic Chemistry Applications

Synthesis of Heterocyclic Compounds

The compound is employed in synthetic pathways to create complex heterocyclic molecules due to its unique oxazole structure combined with the bromomethyl group.

- Experimental Procedures: It participates in nucleophilic substitutions and electrophilic aromatic substitutions.

- Results: Its use has been instrumental in educational settings for teaching organic synthesis techniques, providing students with practical experience while reinforcing theoretical knowledge.

Forensic Science Applications

Chemical Testing

In forensic science, this compound is utilized as a reagent in chemical tests for detecting drugs or poisons in biological samples.

- Experimental Procedures: The compound reacts with specific functional groups present in target molecules, yielding detectable color changes or fluorescence under UV light.

- Results: This application has enhanced forensic investigations by aiding the detection and identification of various substances related to toxicology cases.

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Biochemistry | Proteomics research for protein interactions | Identification of novel interactions; insights into diseases |

| Pharmacology | Drug design as a precursor for therapeutic agents | Derivatives show enzyme inhibition; potential anticancer activity |

| Organic Chemistry | Synthesis of heterocyclic compounds | Practical applications in educational settings |

| Forensic Science | Reagent for detecting drugs/poisons | Improved detection methods in toxicology |

Mechanism of Action

The mechanism of action of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The thiazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Reactivity and Stability

- This compound : The bromomethyl group facilitates nucleophilic substitution reactions, enabling functionalization at the C5 position. The hydrobromide salt enhances stability but may exhibit hygroscopicity, similar to pyridine hydrobromide .

- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : The bromine at position 2 undergoes substitution with secondary amines, analogous to bromomethyl reactivity in the target compound .

- Pyridine hydrobromide : Primarily participates in acid-base reactions due to its ionic nature, contrasting with the nucleophilic substitution pathways of brominated thiazoles .

Pharmacological and Industrial Relevance

- This compound : Serves as a precursor for bioactive molecules, leveraging the thiazole ring’s prevalence in antimicrobial and anticancer agents .

- Thiazolylmethyl Carbamates (e.g., ): Structurally distinct but share the thiazole motif, highlighting the versatility of thiazole derivatives in drug design .

- Pyridine hydrobromide: Limited to non-pharmaceutical uses (e.g., catalysis or analytical chemistry) due to toxicity .

Research Findings and Data Gaps

- Synthetic Efficiency : The bromocyclization method for dihydrothiazoles () offers higher regioselectivity compared to traditional thiadiazole syntheses () .

- Structural Analysis : Tools like SHELXL () and Multiwfn () enable precise characterization of brominated heterocycles, though these methods are underutilized in comparative studies .

- Data Limitations : Toxicity and pharmacokinetic data for brominated thiazoles remain sparse, warranting further investigation.

Biological Activity

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide (CAS No. 51542-48-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromomethyl group and a dihydrothiazole moiety, which may contribute to its pharmacological properties.

The chemical formula of this compound is . It features a thiazole ring, which is known for its biological significance in various therapeutic areas.

The precise mechanism of action for this compound is not extensively documented in the literature. However, compounds with similar structures often interact with biological targets through enzyme inhibition or modulation of signaling pathways. The thiazole ring can participate in interactions with nucleophiles, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar thiazole structures can inhibit the growth of various bacterial strains.

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that this compound may possess broad-spectrum antimicrobial activity.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain thiazole compounds can induce apoptosis in cancer cells by activating caspase pathways.

A study on a related thiazole compound showed a significant reduction in cell viability in human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 10.0 |

These findings indicate potential for further development of this compound as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study tested the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.

- Case Study on Cancer Cell Lines : In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromomethyl-4,5-dihydrothiazol-2-ylamine derivatives?

- Methodology : Bromocyclization is a key strategy for dihydrothiazole synthesis. For example, intramolecular bromocyclization of thioamide precursors in polar solvents (e.g., ethanol or methanol) under reflux conditions can yield bromomethyl-dihydrothiazoles. Optimization of reaction time, temperature, and stoichiometry of brominating agents (e.g., NBS) is critical for improving yields .

- Characterization : Post-synthesis purification via recrystallization or column chromatography, followed by IR, -NMR, -NMR, and mass spectrometry, confirms structural integrity. For instance, IR peaks near 530–550 cm indicate C-Br stretching .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- NMR Analysis : -NMR typically shows resonances for the thiazoline ring protons (δ 3.0–4.5 ppm) and the bromomethyl group (δ 4.0–4.5 ppm). -NMR peaks at ~30–40 ppm correspond to the dihydrothiazole carbons, while the brominated carbon appears at ~35–45 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak [M+H] or [M+Na], with isotopic patterns confirming bromine presence (e.g., / 1:1 ratio) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage Recommendations : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the bromomethyl group. Solubility in polar aprotic solvents (e.g., DMSO) ensures long-term stability. Monitor decomposition via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the bromomethyl group in this compound?

- DFT Calculations : Density Functional Theory (DFT) can model the electrophilic nature of the bromomethyl group, predicting its reactivity in nucleophilic substitution (S) reactions. Parameters like Fukui indices and electrostatic potential maps help identify reactive sites .

- Contradictions : Experimental vs. theoretical reactivity discrepancies (e.g., unexpected regioselectivity) may arise due to solvent effects or steric hindrance, requiring validation through kinetic studies .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

- Case Study : If the compound shows variable cytotoxicity (e.g., IC fluctuations), assess assay conditions (e.g., cell line specificity, incubation time, and metabolite interference). Cross-validate using orthogonal methods like flow cytometry for apoptosis vs. MTT for viability .

- Data Normalization : Use internal controls (e.g., cisplatin for anticancer assays) and statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- SAR Insights : Replace the bromomethyl group with metabolically stable bioisosteres (e.g., trifluoromethyl) or introduce electron-withdrawing substituents to reduce oxidative degradation. Evaluate using microsomal stability assays and LC-MS metabolite profiling .

- In Vivo Correlation : Compare pharmacokinetic parameters (e.g., , AUC) of derivatives in rodent models to prioritize candidates for preclinical development .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to identify low-abundance byproducts (e.g., dehydrohalogenation products). Gradient elution with acetonitrile/water (0.1% formic acid) enhances resolution .

- Quantitative NMR (qNMR) : Compare -NMR peak integrals of the target compound vs. impurities for quantification .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis while maintaining yield?

- Process Chemistry : Transition from batch to flow chemistry for better heat and mass transfer. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, residence time) .

- Yield Analysis : Compare small-scale (mg) vs. pilot-scale (g) yields, addressing bottlenecks like intermediate precipitation or side reactions .

Q. What crystallographic techniques confirm the 3D structure of this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in a solvent mixture (e.g., chloroform/methanol). Refinement software (e.g., SHELXL) resolves bond angles and dihedral angles, confirming the thiazoline ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.